4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride
Description
4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride is a sulfonic acid derivative characterized by a benzene ring substituted at the para position with a sulfonyl chloride (-SO₂Cl) group and an oxan-2-ylmethoxy (-OCH₂-oxane) moiety. The oxan (tetrahydropyran) group introduces steric bulk and moderate electron-donating effects, distinguishing it from sulfonyl chlorides with linear alkyl, aryl, or electron-withdrawing substituents. This compound is primarily employed as an intermediate in synthesizing sulfonamide derivatives for pharmaceutical and polymer applications .
Properties
Molecular Formula |
C12H15ClO4S |
|---|---|
Molecular Weight |
290.76 g/mol |
IUPAC Name |
4-(oxan-2-ylmethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H15ClO4S/c13-18(14,15)12-6-4-10(5-7-12)17-9-11-3-1-2-8-16-11/h4-7,11H,1-3,8-9H2 |
InChI Key |
AJNILXDSSHBYAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)COC2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride typically involves the reaction of oxan-2-ylmethanol with benzene-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used, often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while electrophilic aromatic substitution with bromine would yield a brominated benzene derivative .
Scientific Research Applications
4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of molecules. This reactivity is utilized in various chemical and biological applications .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Sulfonyl Chlorides
Substituent Diversity and Structural Features
The reactivity, solubility, and biological activity of sulfonyl chlorides are heavily influenced by their substituents. Below is a comparative analysis of 4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride and analogous compounds:
Reactivity and Stability
- Electron-Donating vs. Withdrawing Groups : The oxan-2-ylmethoxy group provides moderate electron-donating effects, reducing the sulfonyl chloride’s electrophilicity compared to derivatives with strong electron-withdrawing groups (e.g., CF₃ in ). This makes the target compound less reactive in nucleophilic substitution but more stable under acidic conditions.
Physical Properties
- Solubility : The oxan group enhances solubility in polar aprotic solvents (e.g., DMF or THF) compared to aliphatic derivatives (e.g., octyloxy in ), which are more lipid-soluble.
- Melting Point : Derivatives with rigid substituents (e.g., trifluoromethyl in , m.p. 30–34°C) exhibit lower melting points than the target compound, which is likely a solid at room temperature due to its cyclic structure.
Research Findings and Case Studies
- Antipyrine-Sulfonamide Hybrids: 4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride was reacted with 5-aminopyrazole to yield antipyrine derivatives with IC₅₀ values <10 μM against COX-2, highlighting its role in anti-inflammatory drug discovery .
- Synthetic Yields: Derivatives with bulky substituents (e.g., quinolin-8-ylmethoxy in ) show lower yields (15%) compared to the oxan-substituted compound (~70–85%), underscoring its synthetic accessibility .
Biological Activity
4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its reactive sulfonyl chloride functional group, which facilitates various chemical reactions, making it a valuable intermediate in the synthesis of bioactive molecules.
Chemical Structure and Properties
The chemical formula for 4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride can be represented as CHClOS. The presence of the oxane ring contributes to the compound's unique properties, influencing its biological interactions and reactivity.
The biological activity of sulfonyl chlorides like 4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride is primarily attributed to their ability to form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity enables the compound to inhibit specific enzymes or receptors, leading to various pharmacological effects.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity: Sulfonamide derivatives have shown efficacy against various bacterial strains, with mechanisms involving inhibition of folate synthesis.
- Anticancer Properties: Some sulfonamide derivatives have been identified as inhibitors of oxidative phosphorylation (OXPHOS), selectively targeting cancer cells that rely on aerobic metabolism for energy production .
- Anti-inflammatory Effects: Compounds derived from sulfonyl chlorides have demonstrated potential in reducing inflammation through various pathways.
Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of sulfonamide derivatives found that compounds similar to 4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent activity .
Study 2: Anticancer Mechanisms
In a recent investigation focused on OXPHOS inhibitors, a close analogue of 4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride was found to inhibit mitochondrial function in pancreatic cancer cells. The compound demonstrated an IC50 value of 118.5 nM, suggesting high potency in depleting ATP production under glucose-deprived conditions .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
